molecular formula C7H7ClN2O2 B2365846 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid CAS No. 56835-92-8

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid

Cat. No.: B2365846
CAS No.: 56835-92-8
M. Wt: 186.6
InChI Key: CYTGPRCIBYOEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O2/c1-9-6-3-4 (7 (11)12)2-5 (8)10-6/h2-3H,1H3, (H,9,10) (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 264-267 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

  • 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is used in the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides, crucial for the development of novel compounds with potential applications in pharmaceuticals and chemistry (Pan Qing-cai, 2011).
  • It is also involved in the improvement of synthesis methods for related pyridine carboxamides, indicating its importance in refining chemical processes (Yang-Heon Song, 2007).

Use in Versatile Methodology

  • This compound plays a role in the versatile synthesis of halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids and derivatives, highlighting its versatility in creating chelating agents and ligands for functional dimetallic helicates (A. Chauvin, R. Tripier, J. Bünzli, 2001).

Application in Molecular Modification

  • It has been utilized in the modification of the 2-methyl group of pyridoxol, demonstrating its utility in molecular alteration for the study of growth-inhibitory activity against cancer cells (W. Korytnyk, N. Angelino, 1977).

Synthesis of Monoamide Isomers

  • The compound is significant in the synthesis and characterization of monoamide isomers, indicating its role in the exploration of inductive effects contributed by methyl substituted groups at the pyridine ring (M. Kadir, N. Mansor, U. Osman, 2017).

Role in Large-Scale Synthesis

  • It is employed in large-scale syntheses, like in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, showcasing its applicability in industrial-scale pharmaceutical manufacturing (S. Andersen et al., 2013).

Contribution to New Synthetic Methods

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-6-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGPRCIBYOEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (25 g, 130.2 mmol) in 52 mL water was added 60 mL of 40% methylamine in water. Reaction heated to reflux at 100° C. After 16 h, reaction was cooled to rt. Reaction was acidified with 1N HCl (200 mL) and extracted with EtOAc (300 mL×4). The combined organics were washed with brine (150 mL), dried over Mg2SO4, filtered, and concentrated in vacuo to give 24.2 g (100%) of 2-chloro-6-(methylamino)isonicotinic acid as a brown solid. LC/MS [M+H]+ 187.0.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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